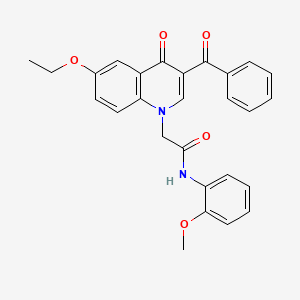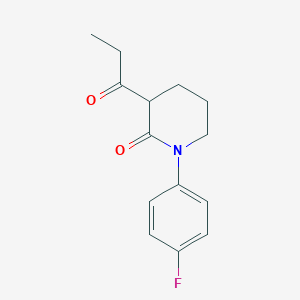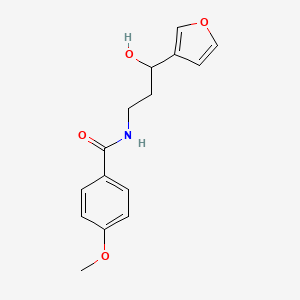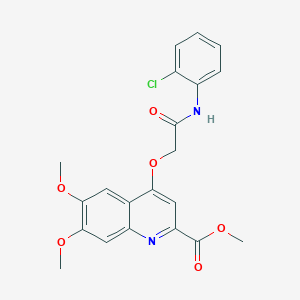
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BEAQ belongs to the family of quinoline-based compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential applications in various domains such as medicinal chemistry, materials science, and pharmacology. For instance, the one-step synthesis, characterization, and X-ray analysis of isomeric compounds related to quinolines demonstrate the importance of structural analysis in understanding molecular interactions and stabilization mechanisms (Lu & He, 2012).
Biological Activity
Compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide are often evaluated for their biological activities, including antitumor, anti-inflammatory, and analgesic properties. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, highlighting the potential therapeutic applications of such compounds (Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between a drug candidate and its biological target, which helps in understanding the mechanism of action at the molecular level. Research on quinazolinones and their analogs often includes molecular docking to evaluate their potential as inhibitors of key enzymes or receptors involved in disease pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and characterization of new quinazolines with potential antimicrobial agents highlight the ongoing search for novel compounds that can address the challenge of antibiotic resistance. These studies often involve screening synthesized compounds for their antibacterial and antifungal activities against a variety of pathogens (Desai, Shihora, & Moradia, 2007).
Pharmacological Activities
Research on benzoxazolinone and benzoxazinone derivatives, including studies on their metabolism and transformation products, provides insights into the potential pharmacological applications of these compounds. Understanding the transformation pathways is crucial for exploiting their allelopathic properties in agricultural settings and possibly for therapeutic applications (Fomsgaard, Mortensen, & Carlsen, 2004).
Propriétés
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-34-19-13-14-23-20(15-19)27(32)21(26(31)18-9-5-4-6-10-18)16-29(23)17-25(30)28-22-11-7-8-12-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZSLMDGGNOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)

![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)


![2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2379733.png)

![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)